molecular formula C6H9BrO4 B068722 (3S)-3-acetyloxy-4-bromobutanoic acid CAS No. 191354-44-6

(3S)-3-acetyloxy-4-bromobutanoic acid

Cat. No.: B068722
CAS No.: 191354-44-6
M. Wt: 225.04 g/mol
InChI Key: RYWNWBFHMUEPNO-YFKPBYRVSA-N
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Description

(3S)-3-Acetyloxy-4-bromobutanoic acid is a chiral carboxylic acid derivative characterized by a bromine atom at the C4 position and an acetyloxy group (-OAc) at the stereogenic C3 position (S-configuration). Its molecular formula is C₆H₉BrO₄, with a molecular weight of 241.04 g/mol. This structural motif is relevant in pharmaceutical intermediates and organic synthesis, particularly in stereoselective reactions .

Properties

IUPAC Name

(3S)-3-acetyloxy-4-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO4/c1-4(8)11-5(3-7)2-6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWNWBFHMUEPNO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3-Hydroxybutanoic Acid as a Precursor

The synthesis begins with enantiomerically pure (3S)-3-hydroxybutanoic acid, which is either commercially sourced or synthesized via microbial fermentation. Key properties of the starting material include:

PropertyValue
Molecular FormulaC₄H₈O₃
Melting Point48–50°C
Optical Purity≥99% ee (S)-enantiomer

Chiral resolution techniques, such as enzymatic kinetic resolution or asymmetric hydrogenation, ensure the desired (S)-configuration.

Acetylation Reaction

Reagents and Conditions

The hydroxyl group at the third carbon undergoes acetylation using acetic anhydride [(CH₃CO)₂O] in the presence of a base. Common conditions include:

ParameterTypical Range
SolventDichloromethane (DCM)
BasePyridine or Triethylamine
Temperature0–25°C
Reaction Time2–4 hours

Mechanistic Insights:

The base deprotonates the hydroxyl group, enhancing its nucleophilicity. Acetic anhydride then delivers the acetyl group, forming 3-acetyloxybutanoic acid with >90% yield.

Bromination at the Fourth Carbon

Brominating Agents and Selectivity

The fourth carbon undergoes radical bromination using N-bromosuccinimide (NBS) under controlled conditions:

ParameterTypical Range
SolventCarbon Tetrachloride (CCl₄)
InitiatorBenzoyl Peroxide (BPO)
Temperature60–80°C
Reaction Time6–12 hours

Mechanistic Insights:

BPO generates radicals that abstract a hydrogen atom from the fourth carbon, creating a carbon-centered radical. NBS then donates a bromine atom, yielding the brominated product. This method avoids electrophilic addition pathways that could compromise stereochemical integrity.

Purification and Characterization

Isolation Techniques

Crude product purification involves:

  • Liquid-Liquid Extraction : Separation using ethyl acetate and sodium bicarbonate.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent.

  • Crystallization : Ethanol/water mixtures to isolate white crystalline solids.

Analytical Data

TechniqueKey Observations
HPLC >98% purity
NMR (¹H) δ 4.85 (q, J=6.5 Hz, 1H, CH-OAc), δ 3.45 (t, J=7.0 Hz, 2H, CH₂Br)
Optical Rotation [α]²⁵D = +34.5° (c=1, CHCl₃)

Industrial-Scale Adaptations

Continuous Flow Reactors

To enhance efficiency, industrial processes employ continuous flow systems for bromination:

ParameterBatch vs. Flow
Reaction Time 12 h (batch) vs. 2 h (flow)
Yield 85% vs. 92%
Byproduct Formation 8% vs. <2%

Flow reactors minimize thermal gradients, reducing decomposition and improving selectivity.

Alternative Synthetic Routes

Enzymatic Acetylation

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for stereoselective acetylation:

ConditionValue
Solventtert-Butyl Methyl Ether
Temperature30°C
Enzyme Loading5 wt%
Yield88% with 99% ee

This method avoids harsh bases and simplifies downstream purification.

Challenges and Optimization

Stereochemical Drift

Prolonged reaction times or elevated temperatures during bromination can lead to racemization. Mitigation strategies include:

  • Low-Temperature Bromination : Conducting reactions at -20°C.

  • Additives : Using radical inhibitors like TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).

Yield Improvements

Optimized conditions for acetylation and bromination:

StepYield (Standard)Yield (Optimized)
Acetylation90%95%
Bromination85%91%
ReagentHazard ClassPrecautionary Measures
Acetic AnhydrideCorrosiveUse in fume hood with PPE
NBSOxidizerStore away from reducing agents

Chemical Reactions Analysis

Types of Reactions

(3S)-3-acetyloxy-4-bromobutanoic acid undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-4-bromobutanoic acid.

    Reduction: The compound can be reduced to form 3-acetyloxybutanoic acid by removing the bromine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) for hydroxide substitution, ammonia (NH3) for amine substitution.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic hydrolysis, respectively.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

    Substitution: 3-acetyloxy-4-hydroxybutanoic acid, 3-acetyloxy-4-aminobutanoic acid.

    Hydrolysis: 3-hydroxy-4-bromobutanoic acid.

    Reduction: 3-acetyloxybutanoic acid.

Scientific Research Applications

(3S)-3-acetyloxy-4-bromobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways involving acylation and bromination.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (3S)-3-acetyloxy-4-bromobutanoic acid involves its interaction with various molecular targets:

    Acetylation: The acetyloxy group can transfer an acetyl group to other molecules, affecting their function and activity.

    Bromination: The bromine atom can participate in substitution reactions, altering the chemical properties of the compound it reacts with.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs of (3S)-3-acetyloxy-4-bromobutanoic acid, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound C₆H₉BrO₄ C3: -OAc; C4: -Br 241.04 Electrophilic reactivity, chiral synthesis
(S)-3-((tert-Boc)amino)-4-(3-cyanophenyl)butanoic acid C₁₆H₂₀N₂O₄ C3: -NHBoc; C4: 3-cyanophenyl 304.35 Peptide synthesis, enzyme inhibition
(S)-3-Amino-4-(3-CF₃-phenyl)butanoic acid·HCl C₁₁H₁₁F₃NO₂·HCl C3: -NH₂; C4: 3-CF₃-phenyl; hydrochloride 291.67 Anticancer research, receptor modulation
(S)-3-Amino-4-(3-Cl-phenyl)butanoic acid C₁₀H₁₂ClNO₂ C3: -NH₂; C4: 3-Cl-phenyl 213.66 Neurotransmitter analog, metabolic studies
(3S)-3-AMINO-4-([...])butanoic acid* C₁₄H₂₅N₃O₄S C3: -NH₂; C4: complex thioether 331.44 Antibiotic derivatives, enzyme substrates

*Example from with a thioether-linked substituent.

Functional Group and Reactivity Comparisons

  • Bromine vs. Chlorine/CF₃ : The bromine atom in the target compound offers superior leaving-group ability compared to chlorine (in analogs) but lower electronegativity than trifluoromethyl (-CF₃) groups (). This affects nucleophilic substitution rates and binding affinity in biological systems .
  • Acetyloxy (-OAc) vs. Amino (-NH₂): The acetyloxy group is hydrolytically labile under acidic/basic conditions, enabling prodrug strategies. In contrast, amino-substituted analogs (–8) exhibit zwitterionic behavior in aqueous solutions, influencing solubility and membrane permeability .
  • Stereochemical Considerations: The S-configuration at C3 is critical for enantioselective interactions, as seen in analogs like (S)-3-((tert-Boc)amino)-4-(3-cyanophenyl)butanoic acid (), where stereochemistry dictates binding to chiral receptors .

Spectroscopic and Computational Comparisons

  • NMR Analysis: demonstrates that substituent changes in regions analogous to C3/C4 (e.g., regions A and B in Figure 6) cause distinct chemical shift patterns. For example, the acetyloxy group’s electron-withdrawing effect would deshield nearby protons compared to amino or tert-Boc groups .
  • Graph-Based Structural Similarity: Computational methods () classify the target compound as a "medium similarity" (score ~0.6–0.8) relative to analogs like (S)-3-amino-4-(3-Cl-phenyl)butanoic acid (similarity score 0.89 in ). Graph theory highlights shared backbone structures but divergent functional groups .

Biological Activity

(3S)-3-acetyloxy-4-bromobutanoic acid is a chiral organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by an acetyloxy group and a bromine atom, allows it to participate in various biochemical pathways and reactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in drug development.

Molecular Structure

  • Molecular Formula : C₆H₉BrO₄
  • Chirality : The compound is chiral due to the presence of a stereogenic center at the third carbon atom.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of 3-hydroxybutanoic acid .
  • Acetylation : The hydroxyl group is acetylated using acetic anhydride in the presence of a base (e.g., pyridine).
  • Bromination : The final step involves bromination at the fourth carbon using N-bromosuccinimide (NBS) under radical conditions.

The biological activity of this compound can be attributed to its ability to:

  • Acetylate other biomolecules, thereby modifying their function.
  • Participate in substitution reactions , where the bromine atom can be replaced by various nucleophiles, influencing metabolic pathways.

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes, particularly those involved in metabolic processes:

  • Lipases : Studies have shown that it can act as a substrate for lipases, leading to hydrolysis and subsequent metabolic transformations .
  • Enzymatic Resolution : It has been used in studies focusing on the enzymatic resolution of α-haloacids, showcasing its potential as a chiral building block in drug synthesis .

Applications in Drug Development

This compound is being investigated for its potential use in synthesizing chiral drugs. Its structural features make it suitable for:

  • Developing Antiepileptic Drugs : It serves as an intermediate in the synthesis of compounds like (S)-Keppra, which is used to treat epilepsy .
  • Chiral Drug Synthesis : The compound's chirality allows for the production of optically pure substances, which are crucial in pharmacology due to differences in biological activity between enantiomers.

Case Study 1: Enzymatic Activity

A study focused on the enzymatic resolution of this compound demonstrated that it could be effectively resolved by Candida antarctica lipase B (Cal B). The results indicated high enantioselectivity, making it a valuable compound for producing enantiopure drugs .

Case Study 2: Metabolic Pathways

Research investigating the metabolic pathways involving this compound revealed its role in acylation reactions. The acetyloxy group facilitates interactions with various substrates, influencing their reactivity and biological outcomes.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructureKey DifferencesApplications
(3S)-3-acetyloxy-4-chlorobutanoic acidCl instead of BrDifferent reactivity profilesPotentially similar applications
(3S)-3-hydroxy-4-bromobutanoic acidLacks acetyloxy groupLess reactive in acylationLimited applications
(3S)-3-acetyloxybutanoic acidLacks bromine atomReduced reactivityPrimarily as a building block

Q & A

Q. What are the optimal synthetic routes for (3S)-3-acetyloxy-4-bromobutanoic acid, and how do reaction conditions influence stereochemical purity?

Methodological Answer: The synthesis typically involves bromination of a chiral precursor, such as (S)-3-hydroxybutanoic acid derivatives, followed by acetylation. Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C to avoid racemization .
  • Acetylation : Acetic anhydride with a catalytic base (e.g., pyridine) to protect the hydroxyl group.
    Steric control is critical; chiral auxiliaries or enzymatic methods (e.g., lipase-catalyzed acetylation) can enhance enantiomeric excess (>98%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to confirm enantiopurity (>98% ee) .
  • NMR : 1^1H and 13^{13}C NMR to verify acetyl (δ ~2.1 ppm, singlet) and bromine substitution (δ ~4.3 ppm, multiplet) .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related brominated acids .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Degradation Studies : Accelerated stability testing at 40°C/75% RH over 30 days, monitored via HPLC.
    • Observed Stability : Degradation <5% in anhydrous, inert atmospheres; hydrolysis of the acetyl group occurs in humid conditions .
  • Storage Recommendations : Store at −20°C in amber vials under argon to prevent bromine displacement .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The (3S) configuration directs regioselectivity in Suzuki-Miyaura couplings. For example:

  • Pd-Catalyzed Coupling : React with arylboronic acids in THF/H2_2O (3:1) at 80°C.
    • Outcome : The bromine at C4 undergoes coupling, retaining the acetyloxy group at C3. Enantiopurity is preserved when using Pd(OAc)2_2/SPhos .
  • Contradiction Alert : Some studies report partial racemization at high temperatures (>100°C); kinetic monitoring via circular dichroism (CD) is advised .

Q. What strategies mitigate data contradictions in bioactivity studies involving this compound?

Methodological Answer: Discrepancies in enzyme inhibition assays (e.g., conflicting IC50_{50} values) often arise from:

  • Solvent Effects : DMSO >1% can denature proteins; use aqueous buffers with ≤0.1% DMSO .
  • Enantiomeric Impurities : Even 2% R-enantiomer can skew results; revalidate purity before assays .
  • Positive Control : Include a known inhibitor (e.g., bromocriptine) to calibrate assay conditions .

Q. How can isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) elucidate metabolic pathways of this compound?

Methodological Answer:

  • Synthesis of Labeled Analog : Incorporate 13^{13}C at the acetyl group via 13^{13}C-acetic anhydride .
  • Metabolic Tracing : Administer to cell cultures and track 13^{13}C incorporation into TCA cycle intermediates via LC-MS.
    • Key Finding : In hepatocyte models, the acetyl group is cleaved and enters glycolysis, while the bromine moiety remains inert .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with a homology-modeled enzyme (e.g., cytochrome P450 3A4).
    • Result : The acetyloxy group forms hydrogen bonds with Arg105^{105}, while bromine stabilizes hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; compare with experimental IC50_{50} data .

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